molecular formula C15H22O4 B12362778 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol

5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol

Cat. No.: B12362778
M. Wt: 266.33 g/mol
InChI Key: IOYVXXQKVQKQIG-CTHBEMJXSA-N
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Description

5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol: is a deuterated derivative of 5-(Phenylmethoxy)-1H-indole-3-ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(Phenylmethoxy)-1H-indole-3-ethanol.

    Deuterium Exchange: The hydrogen atoms at the alpha, alpha, beta, and beta positions are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to facilitate the deuterium exchange.

    Temperature and Pressure: Optimization of temperature and pressure conditions to enhance the reaction rate.

    Purification: Purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylmethoxy group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

    Isotope Labeling: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.

    NMR Studies: Deuterium labeling enhances the resolution of nuclear magnetic resonance (NMR) spectroscopy.

Biology:

    Metabolic Studies: Used to study the metabolism of indole derivatives in biological systems.

    Enzyme Mechanisms: Helps in understanding enzyme-catalyzed reactions involving indole compounds.

Medicine:

    Drug Development: Used in the development of deuterated drugs with improved pharmacokinetic properties.

    Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of indole-based drugs.

Industry:

    Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Used in the development of deuterated materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the reaction kinetics and stability of the molecule. This can lead to:

    Altered Metabolism: Deuterium substitution can slow down metabolic reactions, leading to prolonged activity of the compound.

    Enzyme Interaction: The compound can interact with enzymes involved in indole metabolism, affecting their activity and function.

Comparison with Similar Compounds

    5-(Phenylmethoxy)-1H-indole-3-ethanol: The non-deuterated version of the compound.

    5-Benzyloxytryptamine: A structurally similar compound with a benzyloxy group instead of a phenylmethoxy group.

    5-Methoxytryptamine: A compound with a methoxy group instead of a phenylmethoxy group.

Uniqueness:

    Deuterium Labeling: The presence of deuterium atoms makes 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol unique for isotope labeling studies.

    Stability: Deuterium substitution can enhance the stability and alter the metabolic profile of the compound compared to its non-deuterated counterparts.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1S,5S,8R,9R)-8-hydroxy-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboxylic acid

InChI

InChI=1S/C15H22O4/c1-9(2)10-3-5-14-7-12(19-8-14)15(18,13(16)17)6-4-11(10)14/h11-12,18H,3-8H2,1-2H3,(H,16,17)/t11-,12+,14+,15+/m0/s1

InChI Key

IOYVXXQKVQKQIG-CTHBEMJXSA-N

Isomeric SMILES

CC(=C1CC[C@@]23[C@H]1CC[C@@]([C@@H](C2)OC3)(C(=O)O)O)C

Canonical SMILES

CC(=C1CCC23C1CCC(C(C2)OC3)(C(=O)O)O)C

Origin of Product

United States

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